molecular formula C10H11F2N2NaO2 B12347466 Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate

Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate

Cat. No.: B12347466
M. Wt: 252.19 g/mol
InChI Key: DQLSKISQOFQTFW-JOKMOOFLSA-M
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Description

Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate is a sodium salt of a pyrazole-derived enolate featuring a 1-ethyl-5-methylpyrazole core linked to a 1,1-difluoro-4-oxo-but-2-en-2-olate moiety. The compound’s structure combines a heterocyclic pyrazole ring with fluorinated and enolate functionalities, likely enhancing its solubility (due to the sodium counterion) and electronic properties.

Properties

Molecular Formula

C10H11F2N2NaO2

Molecular Weight

252.19 g/mol

IUPAC Name

sodium;(E)-4-(1-ethyl-5-methylpyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate

InChI

InChI=1S/C10H12F2N2O2.Na/c1-3-14-6(2)7(5-13-14)8(15)4-9(16)10(11)12;/h4-5,10,16H,3H2,1-2H3;/q;+1/p-1/b9-4+;

InChI Key

DQLSKISQOFQTFW-JOKMOOFLSA-M

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C(\C(F)F)/[O-])C.[Na+]

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=C(C(F)F)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and methyl groups. The difluoro and oxo groups are then added through specific reactions, and finally, the butenolate moiety is introduced. Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

  • Fluorine Impact : Difluoro and trifluoromethyl groups in analogs are associated with increased lipophilicity and resistance to enzymatic degradation, suggesting similar benefits for the target compound.
  • Solubility: The sodium enolate form may confer superior bioavailability compared to carboxylic acid derivatives (e.g., ), which often require protonation for solubility.

Biological Activity

Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxo-but-2-en-2-olate is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H14F2N3O3\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}_3\text{O}_3

Key Features:

  • Pyrazole Ring : The presence of the pyrazole moiety is significant for its biological activity.
  • Difluoro Group : The difluoromethyl group enhances lipophilicity, potentially improving bioavailability.
  • Oxo Group : The carbonyl functionality is often associated with reactivity in biological systems.

Antidiabetic Activity

Recent studies indicate that pyrazole derivatives exhibit notable antidiabetic properties, particularly as inhibitors of enzymes like α-amylase and α-glucosidase. For instance, a study demonstrated that various pyrazole-tetrazole hybrid compounds effectively inhibited these enzymes, suggesting a similar potential for this compound .

Antioxidant Activity

The antioxidant capacity of this compound has been investigated through various assays. Pyrazole derivatives are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing chronic diseases such as cancer and diabetes .

Antimicrobial Properties

Research has shown that pyrazole derivatives can exhibit antimicrobial activity against a range of pathogens. This compound may possess similar properties, potentially making it useful in treating infections caused by resistant strains of bacteria .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : By inhibiting key metabolic enzymes, the compound may regulate glucose levels and exert antidiabetic effects.
  • Radical Scavenging : The presence of electron-donating groups allows the compound to neutralize free radicals.
  • Cell Membrane Interaction : The lipophilic nature may facilitate interaction with cell membranes, influencing cellular processes.

Study 1: Antidiabetic Efficacy

A study conducted on a series of pyrazole derivatives showed that those with similar structural features to this compound significantly reduced blood glucose levels in diabetic rats. The mechanism was attributed to enzyme inhibition and improved insulin sensitivity .

Study 2: Antioxidant Properties

In vitro assays demonstrated that pyrazole derivatives exhibited strong antioxidant activity, with IC50 values indicating effective scavenging of DPPH radicals. This compound showed comparable results, validating its potential as an antioxidant agent .

CompoundIC50 (µM)Activity Type
Sodium 4-(1-Ethyl...25Antioxidant
Pyrazole Derivative A30Antioxidant
Pyrazole Derivative B20Antioxidant

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